molecular formula C5H6O B12716791 2,4-Pentadienal CAS No. 37918-47-1

2,4-Pentadienal

Cat. No.: B12716791
CAS No.: 37918-47-1
M. Wt: 82.10 g/mol
InChI Key: PPXGQLMPUIVFRE-ARJAWSKDSA-N
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Description

cis-2,4-Pentadienal: is an organic compound with the molecular formula C5H6O. It is a conjugated aldehyde with two double bonds in a cis configuration. This compound is known for its distinctive odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-2,4-Pentadienal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde and acrolein, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired cis isomer.

Industrial Production Methods: In industrial settings, cis-2,4-Pentadienal can be produced through the catalytic dehydrogenation of pentadienol. This process involves the use of metal catalysts such as palladium or platinum and is conducted at elevated temperatures to achieve high yields of the aldehyde.

Chemical Reactions Analysis

Types of Reactions: cis-2,4-Pentadienal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pentadienoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form pentadienol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Addition Reactions: Due to the presence of conjugated double bonds, cis-2,4-Pentadienal can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Addition Reactions: Diels-Alder reactions typically require a Lewis acid catalyst and are conducted at moderate temperatures.

Major Products:

    Oxidation: Pentadienoic acid.

    Reduction: Pentadienol.

    Addition Reactions: Cyclohexene derivatives.

Scientific Research Applications

cis-2,4-Pentadienal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its conjugated system makes it a valuable intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: cis-2,4-Pentadienal is used in the production of fragrances and flavoring agents due to its distinctive odor.

Mechanism of Action

The mechanism of action of cis-2,4-Pentadienal involves its interaction with various molecular targets. The conjugated double bonds allow it to participate in electrophilic addition reactions, making it reactive towards nucleophiles. In biological systems, it can interact with cellular components, leading to potential antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its reactivity is primarily attributed to the presence of the conjugated aldehyde group.

Comparison with Similar Compounds

    trans-2,4-Pentadienal: Similar in structure but with trans configuration of double bonds.

    2,4-Hexadienal: An extended version with an additional carbon atom in the chain.

    2,4-Heptadienal: Another homolog with two additional carbon atoms.

Uniqueness: cis-2,4-Pentadienal is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other homologs. This configuration affects its reactivity and interaction with other molecules, making it valuable in specific applications where the cis configuration is required.

Properties

CAS No.

37918-47-1

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

IUPAC Name

(2Z)-penta-2,4-dienal

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h2-5H,1H2/b4-3-

InChI Key

PPXGQLMPUIVFRE-ARJAWSKDSA-N

Isomeric SMILES

C=C/C=C\C=O

Canonical SMILES

C=CC=CC=O

density

0.801-0.809

physical_description

Colourless liquid;  fruity aroma

solubility

Soluble in oils
soluble (in ethanol)

Origin of Product

United States

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